5-Methoxyquinolin-6-amine

Descripción general

Descripción

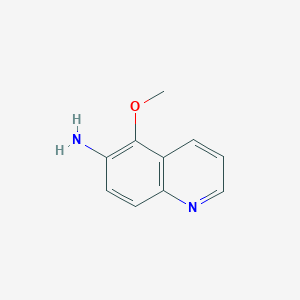

5-Methoxyquinolin-6-amine: is a quinoline derivative characterized by a methoxy group at the 5-position and an amine group at the 6-position of the quinoline ring

Análisis De Reacciones Químicas

Types of Reactions: 5-Methoxyquinolin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Oxidation: Quinone derivatives such as 5-methoxyquinone.

Reduction: Hydroquinoline derivatives such as 5-methoxyhydroquinoline.

Substitution: Substituted quinolines with various functional groups at different positions on the ring.

Actividad Biológica

5-Methoxyquinolin-6-amine is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of effects including antimicrobial, anticancer, and antiprotozoal properties. The following sections provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by:

- A methoxy group at the 5-position.

- An amine group at the 6-position of the quinoline ring.

This structural configuration is pivotal in determining its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. For instance, studies have shown that certain derivatives exhibit potent activity against various bacterial strains, making them potential candidates for antibiotic development.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 12 µg/mL |

| Derivative B | S. aureus | 8 µg/mL |

| Derivative C | P. aeruginosa | 16 µg/mL |

2. Anticancer Properties

This compound has been evaluated for its anticancer potential. Studies indicate that it can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated an IC50 value of approximately 15 µM for MDA-MB-231 cells, suggesting significant anticancer efficacy.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| HeLa | 20 |

| A549 (Lung) | 25 |

3. Antiprotozoal Activity

The compound has also shown promise in treating protozoal infections. In vitro studies have demonstrated its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease.

Table 3: Antiprotozoal Activity Against T. cruzi

| Compound | Strain | % Lysis at 50 mg/mL |

|---|---|---|

| This compound | NINOA | 85 |

| INC-5 | 80 |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: It has been observed to inhibit key enzymes involved in cancer proliferation and microbial resistance.

- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Cellular Membranes: Its antimicrobial action may involve disrupting bacterial cell membranes, leading to cell lysis.

Aplicaciones Científicas De Investigación

Cancer Therapy

EZH2 Inhibition

5-Methoxyquinolin-6-amine has been identified as a potent inhibitor of the Enhancer of Zeste Homologue 2 (EZH2), an important target in cancer therapy. A study demonstrated that derivatives of quinoline, including 5-methoxyquinoline, exhibited significant inhibitory activity against EZH2 with an IC value of 1.2 μM. This compound also showed promising anti-viability activities against tumor cell lines such as HCT15 and MDA-MB-231, indicating its potential as a lead compound for further optimization in cancer treatment .

B-RAF Kinase Inhibition

Recent research has highlighted the efficacy of quinoline derivatives, including those with methoxy substitutions, as inhibitors of B-RAF V600E and C-RAF kinases. These kinases are often mutated in various cancers, leading to resistance against conventional therapies. The incorporation of methoxy groups at specific positions on the quinoline structure was found to enhance binding affinity and inhibitory potency, with IC values reaching as low as 0.114 μM for B-RAF V600E . This suggests that this compound could be developed into a novel therapeutic agent targeting resistant cancer forms.

Antibacterial Activity

Against Multidrug-Resistant Strains

The antibacterial properties of quinoline derivatives have been extensively studied, particularly their effectiveness against Gram-positive bacteria such as Clostridium difficile. A series of quinoline compounds were synthesized and tested for their antibacterial activity, revealing that some derivatives exhibited potent effects against multidrug-resistant strains. For instance, one compound demonstrated a minimum inhibitory concentration (MIC) as low as 1.0 μg/mL against C. difficile, comparable to traditional antibiotics like Vancomycin . This highlights the potential of this compound in developing new antibiotics to combat resistant bacterial infections.

Potential for Other Biological Activities

Antiviral and Antiparasitic Properties

While the primary focus has been on cancer and antibacterial applications, quinoline derivatives have also shown promise in antiviral and antiparasitic activities. Historical data suggest that quinolines have been used effectively against malaria and other parasitic infections due to their ability to interfere with biological pathways crucial for pathogen survival . Further exploration into the specific mechanisms by which this compound exerts these effects could reveal additional therapeutic avenues.

Summary Table: Applications of this compound

Propiedades

IUPAC Name |

5-methoxyquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-7-3-2-6-12-9(7)5-4-8(10)11/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUWMZNBSHEASH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700798 | |

| Record name | 5-Methoxyquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54620-48-3 | |

| Record name | 5-Methoxyquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.